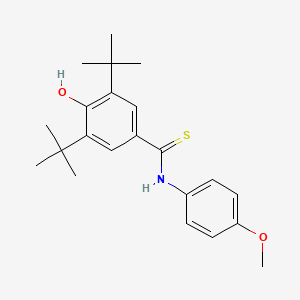
(E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼是一种复杂的化合物,以其独特的结构为特征,其中包括联吡唑核心和羟基苯基基团
准备方法
合成路线和反应条件
(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼的合成通常涉及多步过程。 一种常见的制备方法包括2-羟基苯乙酮与2-氨基苯甲酰肼缩合,然后在回流条件下在醇溶剂中加入水杨醛 . 使用红外光谱、1H核磁共振、质谱和紫外-可见光谱等光谱技术监测反应,以确认最终产物的结构 .
工业生产方法
虽然该化合物的具体工业生产方法尚未充分记录,但总体方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用工业级溶剂和试剂,并采用连续流动反应器来提高效率和产率。
化学反应分析
反应类型
(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼可以进行多种化学反应,包括:
氧化: 羟基苯基基团可以氧化形成醌。
还原: 酰肼部分中的羰基可以还原形成相应的醇。
取代: 芳环可以发生亲电取代反应,如硝化或卤化。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及硝酸等亲电试剂用于硝化。 反应条件通常包括控制温度和使用适当的溶剂以促进反应。
主要产物
从这些反应中形成的主要产物取决于所用特定反应条件和试剂。 例如,羟基苯基基团的氧化将生成醌,而羰基的还原将生成醇。
科学研究应用
(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼在科学研究中具有多种应用:
化学: 它用作有机合成的构建单元以及配位化学中的配体。
生物学: 正在探索该化合物的潜在生物活性,如抗菌和抗癌特性。
医药: 正在进行研究以调查它作为各种疾病的治疗剂的潜力。
工业: 它可用于开发具有特定性能的新材料,例如荧光或导电性。
作用机制
(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼的作用机制涉及它与生物系统内的分子靶标和途径相互作用。 羟基苯基基团可以参与氢键和π-π相互作用,而联吡唑核心可以与金属离子配位。 这些相互作用可以调节酶、受体和其他生物分子的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- (E)-2-(2-羟基苯基)-3-(1-(2-羟基苯基)乙叉基)氨基-2,3-二氢喹唑啉-4(1H)-酮
- (E)-4-氟-N'-(1-(2-羟基苯基)丙叉基)苯甲酰肼
- (E)-N'-(1-(5-氯-2-羟基苯基)乙叉基)噻吩-2-碳酰肼
独特性
使(E)-N'-(1-(2-羟基苯基)乙叉基)-3',5'-二甲基-1'-苯基-1H,1'H-3,4'-联吡唑-5-碳酰肼区别于类似化合物的独特之处在于其独特的联吡唑核心,它提供了独特的化学和生物学特性。 羟基苯基和二甲基苯基基团的存在进一步增强了其在各种应用中的通用性。
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-14(18-11-7-8-12-21(18)30)24-27-23(31)20-13-19(25-26-20)22-15(2)28-29(16(22)3)17-9-5-4-6-10-17/h4-13,30H,1-3H3,(H,25,26)(H,27,31)/b24-14+ |
InChI 键 |
QHDMLRGMOMAWGP-ZVHZXABRSA-N |
手性 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CC=C4O |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)
![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)

